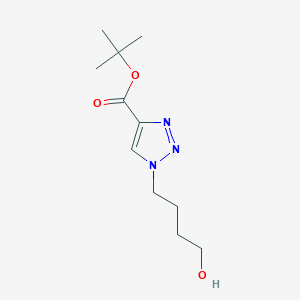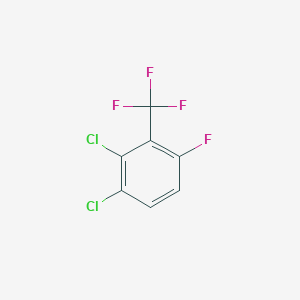
tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in click chemistry for the formation of triazole-linked compounds.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and ester groups may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
- tert-Butyl bis(4-hydroxybutyl)carbamate
- Butylated hydroxyanisole
Comparison:
- tert-Butyl benzyl(4-hydroxybutyl)carbamate: Similar in structure but contains a benzyl group instead of a triazole ring, which may affect its biological activity and applications .
- tert-Butyl bis(4-hydroxybutyl)carbamate: Contains two hydroxybutyl groups, potentially offering different reactivity and applications .
- Butylated hydroxyanisole: Known for its antioxidant properties, used in food and pharmaceuticals, differing significantly in its primary applications .
Conclusion
tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Further research into its properties and applications could unlock new possibilities for its use.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
tert-butyl 1-(4-hydroxybutyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)9-8-14(13-12-9)6-4-5-7-15/h8,15H,4-7H2,1-3H3 |
Clave InChI |
WKPGBZSPRJZHAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN(N=N1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)





